molecular formula C9H9N3O3 B8314249 2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

Cat. No. B8314249
M. Wt: 207.19 g/mol
InChI Key: ZVKUYUWFYVJHPO-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

Methanol (500 ml) and Pd/activated charcoal 5% (wet, 3.45 g) are added to 2-[(2-hydroxyethyl)amino]-3-nitrobenzonitrile (69 g, 0.333 mol). The suspension is shaken in a Parr apparatus under 20 psi pressure of hydrogen for 1 hour. The mixture is then filtered on Celite and evaporated to dryness to give the desired material (62.7 g). This product is used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
3.45 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8].[H][H]>[Pd].CO>[NH2:13][C:12]1[C:5]([NH:4][CH2:3][CH2:2][OH:1])=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
OCCNC1=C(C#N)C=CC=C1[N+](=O)[O-]
Name
Quantity
3.45 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered on Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C#N)C=CC1)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 62.7 g
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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